molecular formula C19H13N3O3 B2832387 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312607-22-0

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2832387
CAS RN: 312607-22-0
M. Wt: 331.331
InChI Key: JYBRQFUWCUHSEJ-QOCHGBHMSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis Techniques

Eco-friendly Synthesis Approaches

A notable approach involves the synthesis of 2-imino-2H-chromene-3-carboxamides through Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. This method emphasizes high yield, atom economy, and eco-friendliness (Proença & Costa, 2008).

One-pot Domino Synthesis

Another research focused on the efficient one-pot domino synthesis of new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through the acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, highlighting a novel synthesis pathway with high yields (Gyuris et al., 2011).

Biological Applications

Cytotoxic Agents

Compounds derived from 2-imino-2H-chromene-3-carboxamides have been evaluated for their cytotoxic activity against several human cancer cell lines. A study revealed that certain derivatives exhibited potent activity, suggesting their potential as anticancer agents (Gill, Kumari, & Bariwal, 2016).

Antimicrobial Activity

The synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and their evaluation for antimicrobial activity identified compounds with significant inhibitory effects against various microbes, underscoring their potential in antimicrobial therapy (Ukhov et al., 2021).

Additional Chemical Properties

Antioxidant and Antibacterial Studies

Research into the synthesis of 4H-chromene-3-carboxamide derivatives and their evaluation for antioxidant and antibacterial activities highlighted promising results. Certain compounds showed strong antioxidant activity and significant antibacterial effects against both Gram-positive and Gram-negative organisms, indicating their broad spectrum of potential applications (Chitreddy & Shanmugam, 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-acetyl-2-(4-cyanophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-4-2-3-5-17(14)25-19(16)22-15-8-6-13(11-20)7-9-15/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBRQFUWCUHSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide

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